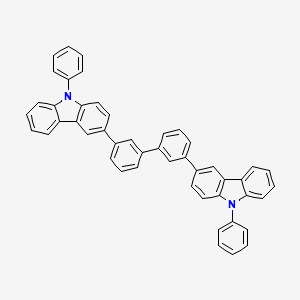![molecular formula C10H11N3O B14059656 4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine CAS No. 2007920-41-2](/img/structure/B14059656.png)
4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine is a bicyclic compound that belongs to the class of pyrimido[4,5-b]pyrrolizines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyrrolizine ring. The presence of a methoxy group at the 4-position adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrimidine derivative with a pyrrolizine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms.
Pyrimido[5,4-d]pyrimidines: Another class of bicyclic compounds with different structural isomers.
Uniqueness
4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine is unique due to its specific fusion of pyrimidine and pyrrolizine rings and the presence of a methoxy group. This unique structure contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
2007920-41-2 |
|---|---|
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine |
InChI |
InChI=1S/C10H11N3O/c1-14-10-9-8(11-6-12-10)5-7-3-2-4-13(7)9/h5-6H,2-4H2,1H3 |
Clé InChI |
QJKGKHLHBIPBRX-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=NC2=C1N3CCCC3=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B14059590.png)
![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid](/img/structure/B14059591.png)
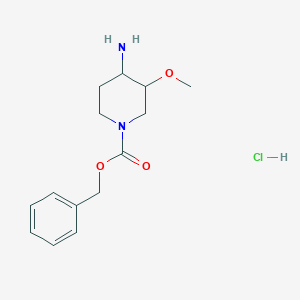
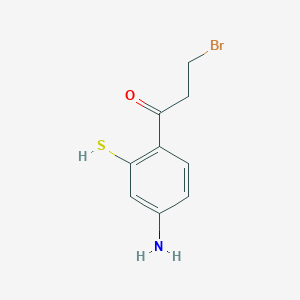
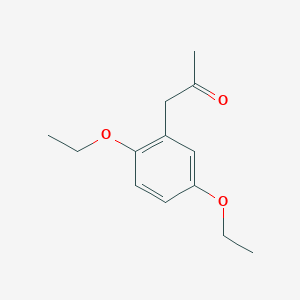
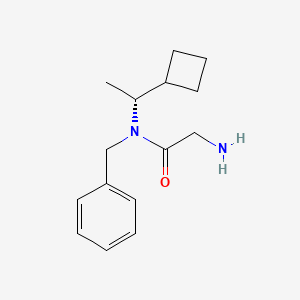
![Ethyl (2E)-3-{3-[(1E)-3-ethoxy-3-oxoprop-1-EN-1-YL]-5-[hydroxy(4-methoxyphenyl)methyl]phenyl}prop-2-enoate](/img/structure/B14059610.png)



